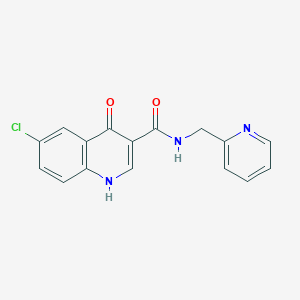

6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

Description

Properties

Molecular Formula |

C16H12ClN3O2 |

|---|---|

Molecular Weight |

313.74 g/mol |

IUPAC Name |

6-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C16H12ClN3O2/c17-10-4-5-14-12(7-10)15(21)13(9-19-14)16(22)20-8-11-3-1-2-6-18-11/h1-7,9H,8H2,(H,19,21)(H,20,22) |

InChI Key |

XFDQADRGROESNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation via Cyclocondensation

The quinoline backbone is typically synthesized through a modified Knorr quinoline synthesis or Friedländer annulation . For example, 6-chloro-4-hydroxyquinoline-3-carboxylic acid serves as a key intermediate, synthesized via cyclocondensation of substituted anilines with β-keto esters under acidic conditions. A representative protocol involves:

Carboxamide Bond Formation

The final step couples the carboxylic acid with pyridin-2-ylmethanamine using coupling agents. 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are widely employed:

-

6-chloro-4-hydroxyquinoline-3-carboxylic acid (1.0 equiv) is activated with CDMT (1.2 equiv) and N-methylmorpholine (2.0 equiv) in dichloromethane (DCM) at room temperature.

-

Pyridin-2-ylmethanamine (1.5 equiv) is added, and the mixture stirred for 12–24 hours, yielding the target compound after purification by column chromatography (silica gel, 5% MeOH/DCM).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Enhancements

-

Zinc chloride (10 mol%) accelerates cyclization steps, improving yields from 59% to 80%.

-

Excess amine (1.5–2.0 equiv) ensures complete conversion during amidation, with EDC/HOBt reducing racemization compared to carbodiimide-alone systems.

Industrial-Scale Production Strategies

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key adaptations include:

-

Microreactor systems for precise control of exothermic cyclization steps.

-

High-throughput screening to identify optimal catalysts (e.g., ZnCl₂ vs. FeCl₃) and solvent combinations.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : ≥98% purity achieved using a C18 column (MeCN/H₂O gradient, 0.1% TFA).

Comparative Analysis of Synthetic Approaches

Challenges and Mitigation Strategies

-

Chlorine Substituent Reactivity : Competitive side reactions during amidation are minimized using low-temperature coupling (0–5°C) and bulky base additives (e.g., diisopropylethylamine).

-

Hydroxy Group Protection : Transient protection with trimethylsilyl chloride prevents undesired O-alkylation during quinolone synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its role in inhibiting specific enzymes and pathways in microbial organisms.

Medicine: Explored for its potential as an anti-tubercular and anti-cancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can bind to microbial enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Pyridine Substituent Variations

The pyridin-2-ylmethyl group in the target compound differs from other pyridine-linked derivatives:

- N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide () replaces the pyridin-2-ylmethyl with a pyridin-3-yl group and a 2-hydroxyphenylamide.

- 4-Hydroxy-N-(6-methyl-2-pyridinyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide () introduces a 2-oxo group and a propyl chain, which may affect conformational flexibility and metabolic stability.

Heterocycle Modifications

Replacing quinoline with cinnoline (a benzene-pyridazine fused system) alters electronic properties. For instance, 6-chloro-4-hydroxy-N-(2-pyridyl)-cinnoline-3-carboxamide () shares similar substituents but exhibits distinct immunomodulatory effects due to cinnoline’s reduced aromaticity compared to quinoline.

Structural and Functional Comparison Table

Key Research Findings

- Chlorine Position: The 6-chloro substitution in quinoline derivatives is associated with inverse agonist activity at CB2 receptors, while 8-chloro analogs retain agonist profiles .

- Hydroxyl Group Advantage : The 4-hydroxy group in the target compound likely improves aqueous solubility compared to methoxy or alkyl-substituted analogs, enhancing bioavailability .

Biological Activity

6-Chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, antibacterial effects, and overall pharmacological significance.

Chemical Structure and Properties

The compound features a quinoline core substituted with a chloro group and a pyridinylmethyl moiety. Its chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives, including 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide, were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Notably:

- Cell Lines Tested : Human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116).

- IC50 Values : Certain derivatives exhibited significant antiproliferative activity with IC50 values ranging from 3.3 µM to 50.9 µM against HCT-116 cells .

These results indicate that modifications to the quinoline structure can enhance its efficacy against cancer cells, suggesting a structure-activity relationship (SAR) that may guide future drug development.

Antibacterial Activity

The antibacterial properties of 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide have also been explored. The compound demonstrated activity against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 75 µg/mL |

| Enterococcus faecalis | 125 µg/mL |

| Escherichia coli | <125 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, especially in combating resistant strains .

The mechanism by which 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide exerts its biological effects involves interaction with key molecular targets. For anticancer activity, it has been shown to bind to the phosphatidylinositol 3-kinase (PI3Kα), a crucial component in cancer cell signaling pathways. Docking studies indicated that the compound occupies the PI3Kα binding site effectively, engaging with critical residues necessary for its enzymatic function .

Case Studies

- Anticancer Efficacy : A study involving multiple derivatives of quinolone carboxamides demonstrated that certain structural modifications could significantly enhance their anticancer properties. The most potent compounds were identified through both in vitro assays and computational docking studies, confirming their potential as therapeutic agents against colorectal cancer .

- Antibacterial Screening : In another investigation, the antibacterial activity of various quinoline derivatives was assessed against multiple bacterial strains. The results indicated that compounds with specific substitutions showed improved efficacy compared to standard antibiotics, highlighting their potential for further development in antibiotic therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide, and how can purity be ensured?

- Methodology : Start with a condensation reaction between 2-chloroquinoline-3-carboxaldehyde derivatives and pyridin-2-ylmethylamine. Use catalysts like zinc chloride (ZnCl₂) to facilitate cyclization, as demonstrated in analogous quinoline-carboxamide syntheses . Purify via recrystallization from ethanol/DMF mixtures, monitoring yield (69–80%) and purity using HPLC (>95%) . For intermediates, employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate).

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxamide NH signals (δ ~10.5 ppm). Compare with calculated shifts using computational tools like ACD/Labs .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodology :

- Antiproliferative Assays : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination over 48–72 hours. Include positive controls like doxorubicin .

- Apoptosis Induction : Perform Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s hydrogen-bonding network?

- Methodology : Grow single crystals via slow evaporation in DMSO/water. Collect diffraction data (e.g., Cu-Kα radiation, 100 K) and refine using SHELXL . Analyze intermolecular interactions (e.g., C–H⋯N bonds) with Mercury CSD 2.0, focusing on packing patterns (e.g., centroid–centroid distances ~3.7 Å) .

Q. What computational strategies predict target binding modes and selectivity?

- Methodology : Perform molecular docking (AutoDock Vina) against targets like HDAC4 or p38 MAP kinase, using crystal structures from the PDB. Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with ICReDD’s quantum chemical reaction path searches to optimize ligand conformations .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodology : Synthesize analogs with substitutions at the 6-chloro or pyridine positions. Test for cytotoxicity and compare with parent compound. For example, replace the pyridinylmethyl group with furfuryl or tolyl moieties to assess steric/electronic effects on activity .

Q. How should contradictory cytotoxicity data across cell lines be addressed?

- Methodology :

- Assay Optimization : Standardize culture conditions (e.g., serum concentration, passage number).

- Mechanistic Profiling : Use RNA-seq to identify differential gene expression in resistant vs. sensitive lines.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to evaluate significance (p < 0.05) across replicates .

Q. What methods assess metabolic stability and CYP450 interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.